molecular formula C15H14ClN5O B2769959 N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034392-93-1

N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2769959
CAS No.: 2034392-93-1
M. Wt: 315.76
InChI Key: RNHZPSZHBDEKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic small molecule designed for preclinical research and drug discovery. This compound features a hybrid heterocyclic architecture, combining a pyrimidine core with a 1,2,4-oxadiazole subunit. The 1,2,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, valued for its bioisosteric properties that can enhance metabolic stability and binding affinity in drug-like molecules . Such structures are frequently investigated for their potential to interact with a range of biological targets, including various enzymes and receptors . Compounds containing the 1,2,4-oxadiazole motif have demonstrated a wide spectrum of pharmacological activities in research settings, leading to interest in their application for developing novel therapeutic agents . This specific molecule is supplied strictly for Research Use Only (RUO) and is intended for use in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-10-20-15(22-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHZPSZHBDEKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C₁₅H₁₈ClN₅O
  • Molecular Weight : 319.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate the activity of specific enzymes and receptors, which can lead to significant biological effects such as:

  • Antimicrobial Activity : The compound exhibits potent antimicrobial properties against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.
  • Antitumor Activity : Preliminary studies indicate that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidine and oxadiazole compounds, including this compound, show significant antimicrobial effects. For instance:

PathogenActivity Level (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have reported that the compound exhibits cytotoxicity against various cancer cell lines. The following table summarizes the observed IC₅₀ values for different cancer types:

Cancer Cell LineIC₅₀ (µM)
MCF-7 (breast cancer)0.65
HeLa (cervical cancer)1.50
PANC-1 (pancreatic cancer)2.41

These results indicate a promising potential for this compound in cancer therapy.

Case Studies and Research Findings

Recent literature has highlighted several case studies focusing on the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Anticancer Mechanisms : Research indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of caspases in treated cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the oxadiazole moiety can enhance the biological activity of related compounds, suggesting avenues for further optimization .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : Some derivatives showed IC50 values as low as 0.056 µM against leukemia cell lines, indicating potent activity compared to standard treatments .
  • Cell Line Sensitivity : The compound has shown effectiveness against multiple cancer types, including prostate (PC-3), colon (HCT-116), and breast (T-47D) cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or substituents on the phenyl group can significantly influence biological activity.

Structural Modification Effect on Activity
Electron-donating groupsIncreased potency
Electron-withdrawing groupsDecreased potency

This table summarizes how different structural modifications can impact the anticancer activity of oxadiazole derivatives.

Other Pharmacological Activities

Beyond anticancer properties, this compound has been investigated for other pharmacological effects:

Antimicrobial Activity

Studies have indicated potential antimicrobial effects against various pathogens. The presence of the oxadiazole ring is often linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Anti-inflammatory Properties

Some derivatives have also shown promise in reducing inflammation through modulation of inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound:

  • Study on Anticancer Efficacy : A group synthesized a series of substituted oxadiazoles and evaluated their effects against multiple cancer cell lines. The most promising compounds exhibited IC50 values significantly lower than those of established chemotherapeutics .
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of similar oxadiazole compounds against a panel of bacterial and fungal strains, demonstrating effective inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

Compound Name Core Structure Key Substituents Biological Activity/Findings Reference
Target Compound : N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pyrimidine 5-(3-methyl-1,2,4-oxadiazole), 4-(4-chlorophenethyl) Hypothesized kinase/enzyme inhibition based on analogs N/A
(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f) Pyrimidine + hydrazone 3-methyl-1,2,4-oxadiazole, furan-2-carboxamide MMP-13 inhibitor (non-zinc binding); IC₅₀ < 1 µM
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 4-chlorophenyl, 5-(aminomethyl) Antibacterial/antifungal activity; crystal structure stabilized by C–H⋯π interactions
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45) Benzamide + oxadiazole 3-methyl-1,2,4-oxadiazole (thioether-linked) Anticancer/antiviral applications (exact mechanism unspecified)
4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine (PSN375963) Pyridine + oxadiazole 1,2,4-oxadiazole (3-position) G-protein coupled receptor modulator (e.g., cannabinoid receptors)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine Pyrimidine 4-methoxyphenyl, 5-(trifluoromethylanilino) Structural studies reveal intramolecular hydrogen bonding and C–H⋯O interactions

Key Findings from Structural and Functional Comparisons

Bioisosteric Effects :

  • The 1,2,4-oxadiazole group in the target compound and analogs (e.g., 13f ) enhances metabolic stability compared to ester-containing analogs.
  • Replacement of oxadiazole with thioether (e.g., compound 45 ) may alter solubility and binding kinetics due to sulfur’s polarizability.

Substituent Influence on Activity :

  • The 4-chlorophenethyl group in the target compound likely increases lipophilicity, favoring membrane permeability and target engagement, similar to 4-chlorophenyl analogs in .
  • Para-substitutions (e.g., methoxy in , trifluoromethyl in ) modulate electronic effects and steric bulk, impacting receptor affinity.

Hydrogen-bonding patterns (e.g., N–H⋯N in ) correlate with crystal packing stability, which may parallel solution-phase behavior.

Biological Activity Trends :

  • MMP-13 inhibitors (e.g., 13f ) share the 3-methyl-1,2,4-oxadiazole motif, suggesting the target compound may inhibit metalloproteinases.
  • Aurora kinase inhibitors (e.g., ) with pyrimidine-thiazole scaffolds highlight the importance of para-substitutions for kinase selectivity, a design principle applicable to the target compound.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of 4-chlorophenethylamine with a pyrimidine precursor, followed by cyclization to introduce the 1,2,4-oxadiazol-5-yl moiety. Reagents like DMF and bases (e.g., K₂CO₃) are critical for facilitating bond formation .
  • Step 2: Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are essential to minimize side reactions. Solvent polarity affects regioselectivity; for example, THF favors oxadiazole ring closure over DMSO .
  • Yield Optimization: Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating, improving yields to ~75–85% .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity?

  • NMR Spectroscopy: ¹H and ¹³C NMR are pivotal for verifying substituent positions. For instance, the 3-methyl group on the oxadiazole ring resonates at δ 2.45–2.60 ppm (¹H) and δ 12–14 ppm (¹³C) .
  • Mass Spectrometry (HRMS): Accurate mass measurements (error < 3 ppm) confirm molecular formula, particularly distinguishing between isomeric byproducts .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as seen in analogs with similar fused-ring systems (e.g., dihedral angles between pyrimidine and oxadiazole rings ≈ 4–12°) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

  • Reaction Path Searches: Density functional theory (DFT) identifies transition states and intermediates, predicting regioselectivity in oxadiazole formation .
  • Machine Learning (ML): Trained on reaction databases, ML models suggest optimal solvents/catalysts. For example, Bayesian optimization reduced trial-and-error iterations by 40% in analogous pyrimidine syntheses .
  • Feedback Loops: Experimental data (e.g., failed reactions) refine computational parameters, enhancing predictive accuracy for yield and purity .

Advanced: How to resolve discrepancies in biological activity data across studies?

  • Assay Standardization: Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from variations in cell lines (e.g., HEK293 vs. HeLa). Use orthogonal assays (e.g., fluorescence polarization + SPR) to cross-validate target engagement .
  • Metabolic Stability: Differences in microsomal half-lives (e.g., human vs. rodent liver microsomes) explain species-specific activity. Pre-treat test systems with CYP450 inhibitors to isolate compound effects .

Advanced: What are key considerations in designing enzyme interaction assays?

  • Binding Mode Analysis: Use surface plasmon resonance (SPR) to measure kinetics (kₒₙ/kₒff). For example, analogs show Kd ≈ 120 nM for kinase targets, with entropy-driven binding (ΔS > 0) .
  • Competitive Inhibition: Co-crystallization with ATP-binding site mutants (e.g., T315I in kinases) confirms competitive vs. allosteric mechanisms .
  • Cellular Context: Include phosphatase inhibitors in lysate preparations to preserve phosphorylation states during Western blotting .

Advanced: How do structural modifications impact pharmacological properties?

  • Oxadiazole Substitution: Replacing 3-methyl with trifluoromethyl increases logP by 0.8 units, enhancing blood-brain barrier penetration but reducing solubility (from 12 µM to 3 µM) .
  • Pyrimidine Ring Fluorination: Fluorine at C6 improves metabolic stability (t₁/₂ in human hepatocytes: 45 min → 120 min) but may reduce affinity for hydrophobic binding pockets .

Advanced: What analytical approaches validate stability under physiological conditions?

  • Forced Degradation Studies: Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via HPLC-MS; oxadiazole ring hydrolysis is the primary pathway (t₉₀ ≈ 48 hrs at pH 7.4) .
  • Accelerated Stability Testing: Use Arrhenius plots to extrapolate shelf life (e.g., activation energy ≈ 85 kJ/mol predicts 24-month stability at 25°C) .

Advanced: How to address solubility challenges in biological testing?

  • Co-solvent Systems: 10% DMSO/PEG 400 mixtures increase aqueous solubility from <1 µM to 50 µM .
  • Nanoformulation: Encapsulation in PLGA nanoparticles (size: 150 nm) improves bioavailability in murine models (AUC₀–₂₄: 2.5× increase) .

Advanced: What are the implications of binding modes for drug design?

  • Hydrogen Bond Networks: Intramolecular N–H⋯N bonds (e.g., between pyrimidine and oxadiazole) rigidify the structure, favoring entropy-driven binding to kinases .
  • π-Stacking Interactions: The 4-chlorophenyl group engages in edge-to-face stacking with tyrosine residues (distance: 3.8 Å), critical for selectivity over homologous enzymes .

Advanced: How to design SAR studies for this compound?

  • Core Modifications: Synthesize analogs with thieno[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine cores to assess ring size/rigidity effects .
  • Substituent Scanning: Use parallel synthesis to introduce halogens, alkyl, or aryl groups at C5 (oxadiazole) and C4 (pyrimidine). Correlate logD values (0.5–3.5) with cellular uptake (R² = 0.89) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.